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Cat. No.: B1139405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GBR 12783 is a potent and highly selective dopamine uptake inhibitor, making it an invaluable

tool for studying the function and regulation of the dopamine transporter (DAT) in dopaminergic

neurons. Its high affinity and specificity for DAT allow for the precise modulation of

dopaminergic signaling in vitro. These application notes provide an overview of the utility of

GBR 12783 in cell culture models of dopaminergic neurons, including quantitative data on its

activity and detailed protocols for key experiments.

GBR 12783 acts as a competitive inhibitor at the dopamine transporter, blocking the reuptake

of dopamine from the synaptic cleft and thereby prolonging the action of dopamine at its

receptors. Research indicates a two-step mechanism of inhibition where an initial complex

between GBR 12783 and the transporter isomerizes to a more stable configuration.[1] This

compound is significantly more selective for the dopamine transporter over other monoamine

transporters, such as those for norepinephrine and serotonin.[2]

Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of GBR
12783.
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Parameter Value
Cell System/Assay
Conditions

Reference

IC₅₀ for [³H]Dopamine

Uptake Inhibition
1.8 nM

Rat striatal

synaptosomes
[1][2][3]

1.2 nM
Mouse striatal

synaptosomes

Binding Affinity (Kd) 1.6 nM

Rat striatal

membranes ([³H]GBR

12783 binding)

Maximal Binding Site

Concentration (Bmax)
8-10 pmol/mg protein

Rat striatal

synaptosomes

10.3 pmol/mg protein
Rat striatal

membranes
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Figure 1: Mechanism of GBR 12783 action on the dopamine transporter.
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Figure 2: Experimental workflow for a dopamine uptake assay.
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Experimental Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
to a Dopaminergic Phenotype
The human neuroblastoma SH-SY5Y cell line is a commonly used model for studying

dopaminergic neurons as they can be differentiated to exhibit more mature neuronal

characteristics.

Materials:

SH-SY5Y cells

DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Retinoic Acid (RA)

Brain-Derived Neurotrophic Factor (BDNF) (optional)

12-O-tetradecanoylphorbol-13-acetate (TPA) (optional)

Poly-D-lysine or other appropriate coating material

6-well or 24-well plates

Procedure:

Cell Seeding: Coat culture plates with Poly-D-lysine. Seed SH-SY5Y cells at a density of 1 x

10⁵ cells/cm² in DMEM/F12 with 10% FBS.

Initiation of Differentiation: After 24 hours, replace the medium with a differentiation medium

containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.

Maintenance: Replace the differentiation medium every 2-3 days.

Maturation (Optional): For a more mature dopaminergic phenotype, after 3-5 days of RA

treatment, the medium can be replaced with one containing a low serum concentration and
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80 µM TPA for an additional 3-5 days. The addition of BDNF can also enhance

differentiation.

Experimental Use: Differentiated cells are typically ready for experimental use after 6-10

days of differentiation, characterized by the extension of neurites and expression of

dopaminergic markers like tyrosine hydroxylase (TH) and DAT.

Protocol 2: Primary Dopaminergic Neuron Culture
Primary cultures of dopaminergic neurons from embryonic rodent midbrain provide a more

physiologically relevant model.

Materials:

Timed-pregnant mouse (E12.5) or rat (E14.5)

Dissection medium (e.g., HBSS)

Digestion solution (e.g., Papain or Trypsin)

Plating medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and

penicillin/streptomycin)

Poly-L-ornithine and Laminin coated culture plates

Dissection tools

Procedure:

Plate Coating: Coat culture plates with Poly-L-ornithine followed by Laminin to promote

neuronal adhesion and growth.

Dissection: Euthanize the pregnant dam and dissect the embryos. Isolate the ventral

mesencephalon (midbrain) from the embryonic brains under a dissection microscope.

Dissociation: Transfer the dissected tissue to a digestion solution and incubate to dissociate

the tissue into a single-cell suspension. Gently triturate the tissue with a fire-polished Pasteur

pipette.
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Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium, and

count the viable cells. Plate the cells onto the coated culture dishes at a suitable density

(e.g., 2-5 x 10⁵ cells/cm²).

Culture Maintenance: Incubate the cells at 37°C in a 5% CO₂ incubator. Change half of the

medium every 2-3 days. The neurons will mature over several days in vitro and can be used

for experiments.

Protocol 3: Dopamine Uptake Assay
This assay measures the ability of GBR 12783 to inhibit the uptake of radiolabeled dopamine

into dopaminergic neurons.

Materials:

Differentiated SH-SY5Y cells or primary dopaminergic neurons

Krebs-Ringer-HEPES (KRH) buffer

[³H]Dopamine

GBR 12783

Scintillation fluid and vials

Scintillation counter

Procedure:

Cell Preparation: Culture cells in 24- or 48-well plates until they are ready for the assay.

Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying

concentrations of GBR 12783 (or vehicle control) in KRH buffer for 10-20 minutes at 37°C.

Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to each well to initiate the

uptake reaction.

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
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Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing

the cells three times with ice-cold KRH buffer.

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or

1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake

(measured in the presence of a high concentration of a dopamine uptake inhibitor like

nomifensine or GBR 12783 itself). Plot the percentage of inhibition against the concentration

of GBR 12783 to determine the IC₅₀ value.

Protocol 4: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Materials:

Dopaminergic neuron cultures

GBR 12783

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere and

differentiate. Treat the cells with various concentrations of GBR 12783 for the desired

duration (e.g., 24 or 48 hours).
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MTT Addition: After the treatment period, add MTT solution to each well (to a final

concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells

with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Aspirate the medium containing MTT and add the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often

used to subtract background absorbance.

Data Analysis: The absorbance is directly proportional to the number of viable cells. Express

the results as a percentage of the vehicle-treated control. While direct toxicity data for GBR
12783 is limited, a study using a fluorescent derivative of a related GBR compound (GBR-

BP) showed no toxic effects on dopaminergic neurons.

Concluding Remarks
GBR 12783 is a powerful pharmacological tool for the in vitro investigation of the dopaminergic

system. Its high potency and selectivity for the dopamine transporter make it ideal for studies

on dopamine reuptake mechanisms, the role of DAT in neurodegenerative diseases, and for

the screening of novel compounds targeting the dopaminergic system. The protocols provided

herein offer a foundation for utilizing GBR 12783 in both primary and cell line models of

dopaminergic neurons. Researchers should optimize these protocols for their specific

experimental needs and cell types.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3754516/
https://pubmed.ncbi.nlm.nih.gov/3754516/
https://www.medchemexpress.com/gbr-12783-dihydrochloride.html
https://www.benchchem.com/product/b1139405#cell-culture-applications-of-gbr-12783-on-dopaminergic-neurons
https://www.benchchem.com/product/b1139405#cell-culture-applications-of-gbr-12783-on-dopaminergic-neurons
https://www.benchchem.com/product/b1139405#cell-culture-applications-of-gbr-12783-on-dopaminergic-neurons
https://www.benchchem.com/product/b1139405#cell-culture-applications-of-gbr-12783-on-dopaminergic-neurons
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139405?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

